2-(2-Oxoimidazolidin-1-yl)propanoic acid
Description
Historical Trajectories and Foundational Principles in Imidazolidinone Chemistry Relevant to 2-(2-Oxoimidazolidin-1-yl)propanoic Acid
Imidazolidinones are five-membered heterocyclic compounds that are structurally related to imidazolidine (B613845) and contain a urea (B33335) functional group at the 2-position. wikipedia.org These cyclic ureas have been a subject of interest in organic and medicinal chemistry for decades. nih.gov Their synthesis and chemical properties are well-documented, with numerous methods developed for their preparation.
The imidazolidin-2-one scaffold is a key structural component in a variety of FDA-approved drugs, highlighting its importance in pharmaceutical development. nih.govmdpi.comnih.gov The development of synthetic methodologies has been a continuous area of research, aiming for more efficient, sustainable, and regioselective protocols. nih.govmdpi.com
Key Synthetic Approaches to the Imidazolidin-2-one Core:
Carbonylation of Diamines : This is a direct approach involving the reaction of 1,2-diamines with carbonylating agents. nih.govmdpi.com
Cyclization of Urea Derivatives : Intramolecular cyclization of suitably substituted ureas, such as N-allylureas or N-(2,2-dialkoxyethyl) ureas, can yield the imidazolidinone ring. nih.govmdpi.comorganic-chemistry.org
Diamination of Alkenes : Metal-catalyzed diamination of unsaturated carbon-carbon bonds using ureas as the nitrogen source is another elegant strategy. mdpi.comorganic-chemistry.org
Aziridine (B145994) Ring Expansion : The reaction of aziridines with isocyanates, often catalyzed by transition metals, can produce imidazolidinone derivatives. mdpi.comorganic-chemistry.org
The stability and conformational rigidity of the imidazolidinone ring make it an attractive scaffold for presenting substituents in a well-defined spatial orientation, which is crucial for specific interactions with biological targets.
| Synthetic Method | Description | Key Reagents/Catalysts | Reference |
|---|---|---|---|
| Carbonylation of 1,2-Diamines | Direct incorporation of a carbonyl group into a 1,2-diamine backbone. | Phosgene (B1210022) derivatives, CO₂, Carbonyldiimidazole (CDI) | nih.govmdpi.com |
| Intramolecular Cyclization of Ureas | Acid- or metal-catalyzed cyclization of open-chain urea derivatives containing an appropriate leaving group or unsaturated bond. | Acids (TFA), Palladium catalysts | nih.govmdpi.comorganic-chemistry.org |
| Catalytic Diamination of Alkenes | Metal-catalyzed addition of two nitrogen atoms from a urea source across a double bond. | Palladium, Silver catalysts | mdpi.com |
| Aziridine Ring Expansion | Reaction of three-membered aziridine rings with isocyanates to form the five-membered imidazolidinone ring. | Nickel, Palladium catalysts | mdpi.comorganic-chemistry.org |
Structural and Functional Significance of the Propanoic Acid Moiety within the this compound Framework
The carboxyl group's ability to ionize at physiological pH allows it to form hydrogen bonds and ionic interactions with biological targets like enzymes and receptors, which can be crucial for binding affinity and specificity. numberanalytics.com This moiety often enhances the water solubility and bioavailability of a compound. numberanalytics.com
Specifically, aryl propionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen (B1674241) and ketoprofen. orientjchem.org In these drugs, the propanoic acid moiety is essential for their therapeutic action, which involves the inhibition of cyclooxygenase (COX) enzymes. orientjchem.org While the biological role of the propanoic acid in this compound is not as extensively characterized as in NSAIDs, its structural presence suggests a modulation of the molecule's physicochemical properties and its potential to interact with biological systems. The conversion of the carboxylic acid group into other functional groups, such as esters or amides, is a common strategy in medicinal chemistry to fine-tune a molecule's activity and pharmacokinetic profile. nih.govnih.gov
Overview of Current Research Paradigms and Theoretical Approaches Applied to this compound Derivatives
Contemporary research on imidazolidinone-containing compounds, including those with structures related to this compound, increasingly integrates synthetic chemistry with computational and biological studies. nih.govresearchgate.net The goal is to develop novel derivatives with tailored pharmacological profiles.
Synthetic and Biological Research: Research efforts focus on synthesizing libraries of derivatives by modifying both the imidazolidinone ring and the propanoic acid side chain. For instance, studies have explored the synthesis of 2-{[(4'-arylidine-5'-oxo-2'-phenyl)imidazolyl]-1'-yl}-3-(4-hydroxyphenyl) propanoic acids and evaluated their antimicrobial activities. researchgate.net Other research has focused on creating imidazolidinone derivatives with potential anticancer, anti-inflammatory, and antiviral activities. nih.govresearchgate.netresearchgate.net The structure-activity relationship (SAR) is a key aspect of these studies, aiming to understand how specific structural modifications impact biological efficacy. researchgate.net For example, the introduction of different substituents on the aromatic rings of related structures has been shown to significantly influence antiproliferative activity. mdpi.com
Theoretical and Computational Approaches: Computational chemistry plays a vital role in modern drug discovery and is frequently applied to imidazolidinone derivatives. nih.gov
Density Functional Theory (DFT): DFT calculations are used to investigate the electronic structure, stability, and reactivity of these molecules. Such studies can help rationalize reaction outcomes and predict the most stable conformations of different isomers. researchgate.net
Molecular Docking: This technique is employed to predict the binding mode and affinity of a molecule to the active site of a biological target, such as an enzyme or receptor. Docking studies can provide insights into the mechanism of action and help guide the design of more potent derivatives. researchgate.net
ADMET Studies: In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are used to assess the drug-like properties of newly synthesized compounds at an early stage of research. researchgate.net
These theoretical approaches, combined with experimental data, facilitate a more rational design of novel imidazolidinone-propanoic acid derivatives with desired therapeutic properties. comporgchem.com
| Methodology | Application in Research | Examples of Insights Gained | Reference |
|---|---|---|---|
| Combinatorial Synthesis | Creation of libraries of related compounds by systematically varying substituents on the core scaffold. | Identification of structure-activity relationships (SAR) for antimicrobial or anticancer activity. | researchgate.netresearchgate.net |
| Density Functional Theory (DFT) | Optimization of molecular geometries, calculation of electronic properties, and investigation of isomer stability. | Confirmation of the stability of specific isomers (e.g., E vs. Z forms) and rationalization of reaction mechanisms. | researchgate.net |
| Molecular Docking | Simulation of the interaction between a small molecule (ligand) and a macromolecular target (receptor). | Prediction of binding affinities and identification of key amino acid interactions in enzyme active sites. | researchgate.net |
| In Silico ADMET Prediction | Computational assessment of pharmacokinetic and toxicity profiles. | Evaluation of drug-likeness based on criteria such as Lipinski's rule of five and prediction of oral bioavailability. | researchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
2-(2-oxoimidazolidin-1-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3/c1-4(5(9)10)8-3-2-7-6(8)11/h4H,2-3H2,1H3,(H,7,11)(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URBJSPPYJLBMTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCNC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Transformative Reactions of 2 2 Oxoimidazolidin 1 Yl Propanoic Acid
Enantioselective and Diastereoselective Synthesis of 2-(2-Oxoimidazolidin-1-yl)propanoic Acid
Achieving stereochemical control is paramount in the synthesis of chiral molecules for pharmaceutical applications. The development of enantioselective and diastereoselective methods to access specific stereoisomers of this compound is a key focus of synthetic research.
Asymmetric catalysis offers an efficient route to chiral compounds from prochiral precursors. For the synthesis of the this compound scaffold, transition-metal-catalyzed reactions have proven particularly effective.
One prominent strategy is the asymmetric intramolecular cyclization of N-alkenyl ureas. A rare example of a Cu(II)-catalyzed asymmetric intramolecular cyclization using a bidentate oxazoline (B21484) ligand has been shown to produce chiral imidazolidinones in moderate to good yields and with high to excellent enantioselectivity. mdpi.com This methodology could be adapted by designing a suitable N-alkenyl urea (B33335) precursor that incorporates the propanoic acid moiety.
Palladium catalysis has also been extensively used. Asymmetric allylic cycloadditions of nitrogen-containing allylic carbonates with isocyanates, catalyzed by palladium complexes, can yield enantiomerically enriched imidazolidinones. organic-chemistry.org Furthermore, catalytic asymmetric intramolecular aminopalladation has been successfully employed to synthesize various five-membered nitrogen heterocycles, including 2-imidazolidinones, using ferrocenyloxazoline palladacycle catalysts. researchgate.net
| Catalyst System | Reaction Type | Key Features | Potential Application |
| Cu(II) / Bidentate Oxazoline Ligand | Asymmetric Intramolecular Cyclization | High enantioselectivity for N-alkenyl ureas. mdpi.com | Cyclization of an alanine-derived N-alkenyl urea. |
| Pd(0) / Chiral Ligand | Asymmetric Allylic Cycloaddition | Provides access to enantiopure imidazolidinones from allylic carbonates and isocyanates. organic-chemistry.org | Reaction involving a chiral allylic carbonate precursor. |
| Ferrocenyloxazoline Palladacycles | Asymmetric Intramolecular Aminopalladation | Effective for creating chiral five-membered N-heterocycles. researchgate.net | Cyclization of a prochiral allylic N-arylsulfonylcarbamate. |
In substrate-controlled synthesis, the stereochemistry of the final product is dictated by a chiral center already present in the starting material. Given that this compound possesses a stereocenter derived from an alanine (B10760859) backbone, utilizing enantiopure alanine (L- or D-alanine) or its derivatives as starting materials is a direct and effective strategy.
For instance, a synthetic route could begin with the N-alkylation of an alanine ester with a 2-haloethylamine derivative, followed by reaction with phosgene (B1210022) or a phosgene equivalent to form a urea, which then undergoes intramolecular cyclization. The stereocenter of the starting alanine is preserved throughout this sequence, directly yielding the corresponding enantiopure (S)- or (R)-2-(2-oxoimidazolidin-1-yl)propanoic acid after ester hydrolysis. This approach leverages the readily available chiral pool of amino acids to ensure high enantiomeric purity without the need for complex catalytic systems.
Novel Precursor Utilization and Mechanistic Elucidation of Imidazolidinone Ring Cyclization Pathways for this compound Synthesis
The formation of the core imidazolidinone ring is the key step in the synthesis of the target molecule. Research has focused on developing novel routes from diverse precursors and understanding the underlying reaction mechanisms to improve efficiency and regioselectivity.
Cycloaddition reactions provide a powerful method for constructing heterocyclic rings in a convergent manner. The imidazolidinone ring can be formed through various cycloaddition strategies.
Intramolecular Cyclization: A common and straightforward approach involves the intramolecular cyclization of N-(2-aminoethyl)alanine derivatives. The process typically starts with a protected alanine, which is coupled to a protected ethylenediamine (B42938). Subsequent introduction of a carbonyl group using reagents like carbonyldiimidazole (CDI), phosgene, or triphosgene (B27547) induces cyclization to form the imidazolidinone ring. mdpi.com The mechanism involves the sequential nucleophilic attack of the two nitrogen atoms onto the carbonylating agent. mdpi.com Another pathway is the acid-catalyzed intramolecular cyclization of N-(2,2-dialkoxyethyl) ureas, which proceed through a cyclic iminium ion intermediate that is trapped by a nucleophile. nih.gov
[3+2] Cycloaddition: Intermolecular [3+2] cycloaddition reactions offer an alternative route. For example, the reaction of aziridines with isocyanates, often catalyzed by copper or palladium, can yield imidazolidin-2-ones. mdpi.comfrontiersin.org An aziridine-2-carboxylate, derived from serine or another suitable precursor, could react with an isocyanate in a ring-opening cyclization to form the desired scaffold. mdpi.com Silver-catalyzed cycloaddition of nitrones with methylene (B1212753) isocyanides also represents a modern approach to the imidazolidinone core. nih.gov
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, are highly valued for their efficiency and atom economy. mdpi.com
The Ugi three-component reaction, followed by a 5-endo trig oxidative radical cyclization, has been shown to rapidly generate highly functionalized imidazolidinones. organic-chemistry.org A hypothetical MCR for this compound could involve reacting an amino acid (alanine), an aldehyde, an isocyanide, and ammonia (B1221849) or a primary amine, followed by a subsequent cyclization step to form the urea ring structure.
The Groebke-Blackburn-Bienaymé (GBB) reaction is another powerful MCR for synthesizing fused imidazoles, such as imidazo[1,2-a]pyridines. nih.govmdpi.com While not directly forming an imidazolidinone, its principles of combining an amidine, an aldehyde, and an isocyanide highlight the potential for developing novel MCRs tailored to the synthesis of the target molecule.
| Reaction Name | Components | Product Type | Key Advantage | Reference |
| Ugi Reaction / Cyclization | Amino Acid, Aldehyde, Isocyanide, Amine | α-Acylamino Amide | High convergence and diversity. | organic-chemistry.org |
| Groebke-Blackburn-Bienaymé | Amidine, Aldehyde, Isocyanide | Fused Imidazole (B134444) | Rapid access to complex heterocycles. | nih.govmdpi.com |
| Asinger Reaction | α-Halo Aldehyde, Amine, etc. | Thiazoline | Forms heterocyclic systems in one pot. | researchgate.net |
Comprehensive Functional Group Interconversions of the Carboxylic Acid Moiety in this compound
The carboxylic acid moiety of this compound is a versatile functional handle that can be converted into a wide range of other groups, enabling the synthesis of diverse derivatives for various applications, such as creating libraries for drug discovery. solubilityofthings.comlibretexts.org
Esterification: The most common transformation is the conversion to an ester. This can be achieved through Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. libretexts.org Alternatively, the carboxylate can be alkylated with an alkyl halide in an SN2 reaction. libretexts.org
Amide Formation: The carboxylic acid can be readily converted into amides, which are crucial functional groups in many bioactive molecules. A highly effective method involves first converting the carboxylic acid to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgmnstate.edu The resulting acid chloride reacts smoothly with primary or secondary amines to yield the corresponding amide. Alternatively, peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to directly couple the carboxylic acid with an amine, avoiding the need for the harsh conditions of acid chloride formation. nih.gov
Reduction to Alcohol: The carboxylic acid group can be reduced to a primary alcohol, yielding (S)-1-(1-hydroxypropan-2-yl)imidazolidin-2-one. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃·THF) are required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally ineffective at reducing carboxylic acids. libretexts.orgimperial.ac.uk
Arndt-Eistert Homologation: For chain extension, the Arndt-Eistert reaction provides a method to convert the carboxylic acid into its next higher homolog. This sequence involves conversion to the acid chloride, reaction with diazomethane (B1218177) to form a diazoketone, and finally, a Wolff rearrangement in the presence of a nucleophile (e.g., water, alcohol, or amine) to yield the chain-extended acid, ester, or amide, respectively. vanderbilt.edu
| Starting Functional Group | Reagents | Product Functional Group | Reaction Name |
| Carboxylic Acid | Alcohol, H⁺ | Ester | Fischer Esterification |
| Carboxylic Acid | 1. SOCl₂ 2. Amine | Amide | Amide Synthesis (via Acid Chloride) |
| Carboxylic Acid | Amine, DCC/EDC | Amide | Peptide Coupling |
| Carboxylic Acid | LiAlH₄ or BH₃·THF | Primary Alcohol | Reduction |
| Carboxylic Acid | 1. SOCl₂ 2. CH₂N₂ 3. H₂O/Ag₂O | Homologated Carboxylic Acid | Arndt-Eistert Synthesis |
Derivatization to Esters, Amides, and Peptidomimetics
The carboxylic acid group of this compound is the primary site for derivatization to form esters and amides. These reactions are fundamental in medicinal chemistry and materials science for modulating properties such as solubility, bioavailability, and binding affinity.
Esterification: The synthesis of esters from this compound can be achieved through standard acid-catalyzed esterification with various alcohols. For instance, heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or dry hydrogen chloride gas can yield the corresponding ester. This reaction is typically reversible, and techniques such as removing the water formed during the reaction can be employed to drive the equilibrium towards the product. The reactivity in esterification can be influenced by the structure of the alcohol, with primary alcohols generally reacting more readily than secondary or tertiary alcohols.
Amide Bond Formation: The formation of amides from this compound and a primary or secondary amine is a cornerstone of peptide and peptidomimetic synthesis. Direct reaction between the carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid must first be activated. Common activating agents include carbodiimides such as dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond. To minimize the risk of racemization at the alpha-carbon, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) are often used in conjunction with carbodiimides.
Alternative coupling reagents for amide bond formation include phosphonium (B103445) salts like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and uronium salts such as O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU). These reagents are known for their high coupling efficiency and suppression of side reactions.
The following table summarizes common coupling reagents used for amide bond formation:
| Coupling Reagent | Activating Group | Byproducts | Key Features |
| DCC | Dicyclohexylcarbodiimide | Dicyclohexylurea (DCU) | Insoluble byproduct, easy to remove by filtration. |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble urea | Ideal for aqueous reactions. |
| BOP | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | Hexamethylphosphoramide (HMPA) | High efficiency, but carcinogenic byproduct. |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Tetramethylurea | Popular in solid-phase peptide synthesis. |
Peptidomimetics: The this compound scaffold can serve as a building block in the synthesis of peptidomimetics. These are molecules that mimic the structure and function of peptides but are designed to have improved properties such as enhanced stability towards enzymatic degradation. By incorporating this constrained cyclic urea moiety into a peptide sequence, it is possible to introduce conformational rigidity, which can be beneficial for receptor binding. The synthesis of such peptidomimetics would involve the amide coupling strategies mentioned above, where either the carboxylic acid or a corresponding amine derivative of the scaffold is coupled with amino acids or peptide fragments. The imidazolidinone ring can act as a surrogate for a dipeptide unit, influencing the backbone conformation of the resulting molecule. acs.org
Chemoselective Reduction and Oxidation Transformations
The chemoselective transformation of this compound requires careful consideration of the reactivity of both the carboxylic acid and the imidazolidinone ring.
Chemoselective Reduction: The selective reduction of the carboxylic acid group in the presence of the imidazolidinone ring is a key transformation. The cyclic urea functionality is generally stable to many reducing agents that are effective for carboxylic acids. For instance, borane complexes such as borane-tetrahydrofuran (B86392) (BH3-THF) or borane-dimethyl sulfide (B99878) (BMS) are known to selectively reduce carboxylic acids to the corresponding primary alcohols. These reagents are typically unreactive towards amides and ureas under mild conditions. Therefore, treatment of this compound with such reagents would be expected to yield 2-(2-oxoimidazolidin-1-yl)propan-1-ol.
Conversely, the reduction of the cyclic urea moiety is more challenging and generally requires harsher reducing agents like lithium aluminum hydride (LiAlH4). However, LiAlH4 would also reduce the carboxylic acid. Therefore, to selectively reduce the imidazolidinone ring, the carboxylic acid would likely need to be protected, for example, as an ester. Subsequent reduction of the protected compound with a powerful reducing agent could potentially lead to the corresponding ethylenediamine derivative.
Chemoselective Oxidation: The oxidation of this compound offers possibilities for further functionalization. The imidazolidinone ring contains N-H and C-H bonds that could be susceptible to oxidation. For instance, oxidation at the C-H bonds of the ethylene (B1197577) bridge of the imidazolidinone ring could introduce hydroxyl groups or lead to the formation of a double bond, yielding an imidazolinone derivative. Such transformations might be achievable using strong oxidizing agents, although the selectivity could be an issue in the presence of the propanoic acid side chain. The secondary amine within the urea structure is part of a stable amide-like system and is generally resistant to oxidation. However, under specific enzymatic or potent chemical oxidation conditions, transformations at the nitrogen or adjacent carbons could be envisioned. The propanoic acid side chain itself is generally stable to oxidation, except under harsh conditions that could lead to degradation.
Design and Synthesis of Chemically Modified Analogs of this compound for Advanced Research Applications
The modification of the this compound structure is a key strategy for developing advanced tools for chemical biology and medicinal chemistry research.
Covalent Grafting and Bioconjugation Strategies
The carboxylic acid functionality of this compound is an excellent handle for covalent grafting onto surfaces or for bioconjugation to macromolecules such as proteins and nucleic acids.
Covalent Grafting: The molecule can be attached to surfaces that have been functionalized with amine groups. Using the amide bond formation chemistries described previously (e.g., EDC/NHS coupling), a stable amide linkage can be formed between the carboxylic acid of the molecule and the amine-functionalized surface. This allows for the creation of modified materials with altered surface properties, which could be useful in areas such as chromatography, biosensors, or drug delivery systems.
Bioconjugation Strategies: Bioconjugation involves the covalent attachment of a molecule to a biomolecule. The carboxylic acid of this compound can be conjugated to the primary amine groups present on the side chains of lysine (B10760008) residues in proteins. This is typically achieved through the formation of an active ester (e.g., an NHS ester) of the carboxylic acid, which then reacts with the protein's amine groups in an aqueous buffer at a slightly basic pH. This strategy can be used to label proteins with the imidazolidinone-containing moiety, which could be useful for studying protein-protein interactions or for developing targeted therapeutics if the core scaffold has biological activity.
The following table outlines common reactive groups on biomolecules that can be targeted for conjugation with an activated carboxylic acid:
| Biomolecule | Target Functional Group | Resulting Linkage |
| Proteins | Amine (Lysine side chain, N-terminus) | Amide |
| Aminoglycosides | Amine | Amide |
| Modified Oligonucleotides | Amine | Amide |
Rational Design of Structure-Activity Probes (Academic Context)
In an academic research context, chemically modified analogs of this compound can be designed as chemical probes to investigate biological systems. This involves the rational incorporation of reporter groups or reactive functionalities.
Design of Fluorescent Probes: A fluorescent dye can be attached to the molecule via its carboxylic acid group. This creates a fluorescent probe that can be used to visualize the localization of the molecule in cells or tissues, provided the core structure has a specific biological target. The choice of fluorophore would depend on the desired spectral properties and the nature of the biological experiment.
Introduction of Photoaffinity Labels: To identify the binding partners of a biologically active derivative of this compound, a photoaffinity label, such as a phenyl azide (B81097) or a benzophenone, could be incorporated into the structure. Upon irradiation with UV light, this group forms a highly reactive species that can covalently crosslink with nearby molecules, allowing for the identification of binding proteins.
Structure-Activity Relationship (SAR) Studies: A systematic modification of the this compound scaffold can be undertaken to explore its structure-activity relationships. This would involve synthesizing a library of analogs with variations at different positions, such as:
Substitution on the imidazolidinone ring: Introducing substituents on the nitrogen or carbon atoms of the ring to probe the steric and electronic requirements for biological activity.
Modification of the propanoic acid side chain: Altering the length of the alkyl chain, introducing branching, or replacing the carboxylic acid with other acidic groups (e.g., a tetrazole) to understand the importance of this moiety for target interaction.
Stereochemical variations: If the alpha-carbon is a stereocenter, the synthesis and biological evaluation of individual enantiomers would be crucial to determine if the biological activity is stereospecific.
These rationally designed probes are invaluable tools for elucidating the mechanism of action of bioactive compounds and for the identification of new therapeutic targets.
Sophisticated Spectroscopic and Structural Characterization of 2 2 Oxoimidazolidin 1 Yl Propanoic Acid
High-Field and Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucdating the Solution-State Conformation and Dynamics of 2-(2-Oxoimidazolidin-1-yl)propanoic Acid
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for probing the structure and dynamics of molecules in solution. For this compound, a combination of one-dimensional and advanced two-dimensional techniques would provide a complete picture of its covalent framework and stereochemistry.
The proton (¹H) NMR spectrum is expected to reveal distinct signals for the protons of the propanoic acid moiety and the imidazolidinone ring. The methine proton (H4) adjacent to the chiral center would likely appear as a quartet, coupled to the three protons of the methyl group (H5). The two methylene (B1212753) groups of the imidazolidinone ring (H1, H2) would present as complex multiplets, and a broad singlet for the N-H proton would also be anticipated.
Similarly, the carbon-¹³C NMR spectrum would show six unique resonances corresponding to the carbonyl of the urea (B33335) (C6), the carboxyl group (C3), the methine carbon (C4), the two methylene carbons of the ring (C1, C2), and the methyl carbon (C5).
To unambiguously assign these signals and confirm the molecular connectivity, a suite of 2D NMR experiments would be employed:
COSY (Correlation Spectroscopy): This experiment would establish proton-proton coupling networks. A clear correlation would be observed between the methine proton (H4) and the methyl protons (H5), confirming the propanoic acid fragment. Correlations between the protons of the two ring methylenes (H1 and H2) would also be visible.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the definitive assignment of each carbon atom based on its attached proton.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. Crucial HMBC correlations would include those from the methine proton (H4) to the ring carbonyl (C6) and the carboxyl carbon (C3), unequivocally linking the propanoic acid side chain to the N1 position of the imidazolidinone ring.
These advanced NMR techniques are indispensable for confirming the constitution and stereochemistry of the molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on analogous structures.
| Position | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |
|---|---|---|---|---|
| -COOH | Carboxyl | ~12.0 (s, 1H) | ~175 | H4 |
| -CH(CH₃)- | Methine (C4) | ~4.5 (q, 1H) | ~55 | C3, C5, C6, C2 |
| -CH₃ | Methyl (C5) | ~1.5 (d, 3H) | ~18 | C4, C3 |
| -N-CH₂- | Methylene (C2) | ~3.5 (m, 2H) | ~45 | C6, C1 |
| -CH₂-NH- | Methylene (C1) | ~3.3 (m, 2H) | ~40 | C6, C2 |
| -NH- | Amide | ~6.5 (s, 1H) | - | C6, C1 |
| >C=O | Urea Carbonyl (C6) | - | ~160 | H1, H2, H4 |
While solution-state NMR provides information on the average conformation of a molecule, solid-state NMR (ssNMR) offers insight into its structure in the crystalline state. This is particularly valuable for studying polymorphism—the ability of a compound to exist in multiple crystal forms—and for characterizing intermolecular interactions like hydrogen bonds.
For this compound, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) experiments would be the primary tool. Different polymorphic forms would exhibit distinct ¹³C chemical shifts due to variations in crystal packing and molecular conformation. For instance, the chemical shift of the carbonyl carbon (C6) and the carboxyl carbon (C3) would be highly sensitive to their involvement in hydrogen bonding networks. By comparing the ssNMR spectra of different batches crystallized under various conditions, the existence of polymorphs could be confirmed or ruled out.
Furthermore, advanced ssNMR techniques can probe internuclear distances, providing quantitative data on hydrogen bond lengths and geometries within the crystal lattice, complementing data obtained from X-ray diffraction.
Advanced Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Isotopic Profiling of this compound and its Derivatives
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.
High-Resolution Accurate Mass (HRAM) spectrometry is critical for the initial characterization of this compound. The elemental formula of the compound is C₆H₁₀N₂O₃, which corresponds to a theoretical monoisotopic mass of 158.0691 Da. HRAM instruments, such as Orbitrap or FT-ICR mass spectrometers, can measure this mass with high precision (typically <5 ppm error), allowing for the unambiguous confirmation of the elemental formula. np-mrd.orgdocbrown.info This high resolving power distinguishes the target compound from other species with the same nominal mass but different elemental compositions. utm.my
Additionally, HRAM can resolve the isotopic fine structure of the molecular ion. The relative abundance of the M+1 peak, primarily due to the natural abundance of ¹³C, and the M+2 peak would further corroborate the calculated elemental formula.
Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (in this case, the molecular ion [M+H]⁺ or [M-H]⁻) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide a fingerprint that is characteristic of the molecule's structure.
A plausible fragmentation pathway for the protonated molecule ([C₆H₁₁N₂O₃]⁺, m/z 159.0764) would involve characteristic losses from both the propanoic acid side chain and the imidazolidinone ring. Key fragmentation steps would likely include:
Loss of water (-18 Da): A common fragmentation for carboxylic acids.
Loss of the carboxyl group (-45 Da): Cleavage of the COOH group.
Cleavage of the imidazolidinone ring: Leading to characteristic fragments corresponding to the cyclic urea structure.
Analyzing these fragmentation patterns allows for the confirmation of the proposed structure and can be used to identify related derivatives or metabolites in complex mixtures. docbrown.infonist.gov
Table 2: Plausible MS/MS Fragmentation of [M+H]⁺ for this compound
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
|---|---|---|---|
| 159.0764 | 141.0658 | H₂O (18.0106 Da) | [M+H-H₂O]⁺ |
| 159.0764 | 114.0655 | HCOOH (45.0106 Da) | [M+H-HCOOH]⁺ |
| 159.0764 | 87.0550 | C₃H₄O₂ (72.0211 Da) | Imidazolidinone fragment |
| 159.0764 | 73.0290 | C₃H₄N₂O (84.0474 Da) | [CH₃-CH-COOH]⁺ |
Single-Crystal X-ray Diffraction for Absolute Configuration Determination and Supramolecular Interactions of this compound
While NMR and MS confirm the connectivity and elemental composition, single-crystal X-ray diffraction (SCXRD) provides the definitive, three-dimensional structure of a molecule in the solid state. This technique is the gold standard for determining bond lengths, bond angles, and, crucially, the absolute configuration of chiral centers.
For this compound, which possesses a stereocenter at the C4 position, SCXRD analysis of a suitable single crystal would unambiguously determine whether it is the (R) or (S) enantiomer.
Beyond the individual molecule, SCXRD reveals how molecules pack together in the crystal lattice, governed by non-covalent supramolecular interactions. docbrown.info Given the functional groups present—a carboxylic acid and a cyclic urea—a rich network of hydrogen bonds is expected. Key anticipated interactions include:
Carboxylic Acid Dimer: A robust and common supramolecular synthon where two carboxylic acid groups form a cyclic dimer via two O-H···O hydrogen bonds, often described by the graph set notation R²₂(8).
Amide-Carbonyl/Carboxyl Interactions: The N-H group of the imidazolidinone ring is a hydrogen bond donor and can interact with the carbonyl oxygen of the urea or the carboxyl group of an adjacent molecule, forming chains or sheets. utm.my
The analysis of these interactions is fundamental to the field of crystal engineering, as the supramolecular architecture dictates the material's physical properties, such as melting point and solubility.
Table 3: Expected Supramolecular Interactions for this compound in the Solid State
| Donor | Acceptor | Interaction Type | Potential Supramolecular Synthon |
|---|---|---|---|
| Carboxyl O-H | Carboxyl C=O | Hydrogen Bond | R²₂(8) Dimer |
| Amide N-H | Urea C=O | Hydrogen Bond | C(4) Chain |
| Amide N-H | Carboxyl C=O | Hydrogen Bond | Chain/Sheet Formation |
| Carboxyl O-H | Urea C=O | Hydrogen Bond | Inter-functional group linkage |
Analysis of Crystal Packing and Intermolecular Hydrogen Bonding
The crystal structure of this compound is anticipated to be significantly influenced by intermolecular hydrogen bonding, a common feature in molecules containing both carboxylic acid and cyclic urea (imidazolidinone) moieties. The presence of hydrogen bond donors (the carboxylic acid -OH and the imidazolidinone N-H) and acceptors (the carboxylic acid C=O, the urea C=O, and the carboxylic acid -OH oxygen) provides multiple opportunities for the formation of robust supramolecular assemblies.
In analogous structures, such as the co-crystal of succinic acid and imidazolidin-2-one, the crystal packing is stabilized by a network of intermolecular O-H···O and N-H···O hydrogen bonds. utm.my These interactions often lead to the formation of well-defined one-, two-, or three-dimensional networks. For instance, carboxylic acids frequently form dimeric structures through strong O-H···O hydrogen bonds between their carboxyl groups. The imidazolidinone ring can likewise form dimers or chains via N-H···O=C interactions.
Based on these precedents, one can hypothesize several potential hydrogen bonding motifs for this compound:
Carboxylic Acid Dimers: Formation of a classic R22(8) graph set motif where two molecules are linked by a pair of O-H···O hydrogen bonds.
Urea Catenanes: N-H···O=C hydrogen bonds linking the imidazolidinone rings of adjacent molecules, potentially forming chains or tapes.
Hetero-supramolecular Synthons: Interactions between the carboxylic acid group of one molecule and the imidazolidinone ring of another. This could involve the carboxylic -OH donating to the urea C=O, or the urea N-H donating to the carboxylic C=O.
Table 1: Potential Intermolecular Hydrogen Bonds in this compound
| Donor | Acceptor | Type of Interaction | Potential Motif |
| Carboxylic Acid O-H | Carboxylic Acid C=O | Strong | Dimer formation |
| Imidazolidinone N-H | Imidazolidinone C=O | Strong | Chain/tape formation |
| Carboxylic Acid O-H | Imidazolidinone C=O | Strong | Hetero-molecular linking |
| Imidazolidinone N-H | Carboxylic Acid C=O | Strong | Hetero-molecular linking |
| Carbon C-H | Carbonyl C=O | Weak | Packing stabilization |
Co-crystallization with Small Molecules and Peptides for Interaction Studies
Co-crystallization is a powerful technique in crystal engineering used to modify the physicochemical properties of a target molecule, known as an active pharmaceutical ingredient (API), by combining it with a benign co-former in a single crystal lattice. Given the functional groups present in this compound, it is an excellent candidate for co-crystal formation with a variety of small molecules and peptides. The primary interactions driving co-crystal formation would be hydrogen bonds.
Screening for Suitable Co-formers:
A systematic co-crystal screening would involve selecting co-formers with complementary functional groups. Potential classes of co-formers include:
Carboxylic acids: Dicarboxylic acids (e.g., succinic acid, adipic acid) could interact with the imidazolidinone ring.
Amides and Ureas: Molecules with primary or secondary amide or urea groups could form hydrogen bonds with the carboxylic acid moiety of the target compound.
Pyridine and other N-heterocycles: The nitrogen atoms in these rings are effective hydrogen bond acceptors for the carboxylic acid proton.
Alcohols and Phenols: The hydroxyl groups can act as both hydrogen bond donors and acceptors.
The selection of co-formers can be guided by principles such as pKa rules and hydrogen bond propensity analysis. utm.my
Interaction with Peptides:
The carboxylic acid and N-H functionalities of this compound make it an interesting candidate for studying interactions with peptides. Co-crystallization with simple di- or tri-peptides could reveal specific recognition patterns. For instance, the carboxylic acid group could interact with the N-terminus or basic side chains (e.g., lysine (B10760008), arginine) of a peptide, while the imidazolidinone N-H could interact with the C-terminus or acidic side chains (e.g., aspartic acid, glutamic acid). These studies would provide valuable insights into the molecular recognition properties of this compound.
Chiroptical Spectroscopy (Electronic Circular Dichroism, Vibrational Circular Dichroism) for Stereochemical Confirmation and Conformational Preferences of this compound
As this compound is a chiral molecule (due to the stereocenter at the alpha-carbon of the propanoic acid moiety), chiroptical spectroscopic techniques are indispensable for its stereochemical analysis.
Electronic Circular Dichroism (ECD):
ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. encyclopedia.pub The resulting spectrum is highly sensitive to the absolute configuration and the conformation of the molecule. For this compound, the primary chromophores are the carbonyl group of the carboxylic acid and the amide carbonyl within the imidazolidinone ring.
An experimental ECD spectrum, when compared with a theoretically predicted spectrum from quantum chemical calculations (such as time-dependent density functional theory, TD-DFT), can unambiguously determine the absolute configuration (R or S) of a given enantiomer. faccts.de The sign and intensity of the Cotton effects in the ECD spectrum are directly related to the spatial arrangement of the atoms around the stereocenter and the conformational preferences of the molecule in solution. encyclopedia.pub
Vibrational Circular Dichroism (VCD):
VCD is the infrared counterpart of ECD, measuring the differential absorption of left and right circularly polarized infrared radiation during vibrational transitions. researchgate.net VCD provides detailed information about the solution-state conformation and absolute configuration of chiral molecules. researchgate.net
For this compound, VCD would be particularly sensitive to the conformations of the propanoic acid side chain relative to the imidazolidinone ring. The stretching vibrations of the C=O groups, the O-H and N-H groups, and the C-H bonds would all give rise to characteristic VCD signals. By comparing the experimental VCD spectrum with DFT-calculated spectra for different possible conformers, the preferred solution-state conformation can be determined.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Transitions in this compound
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. These techniques are essential for identifying functional groups and studying conformational changes.
Functional Group Analysis:
The FT-IR and Raman spectra of this compound would exhibit characteristic bands corresponding to its constituent functional groups. Based on data from similar compounds like propanoic acid and 1,3-dimethyl-2-imidazolidinone, the expected vibrational frequencies can be predicted. researchgate.netdocbrown.info
O-H Stretch (Carboxylic Acid): A very broad absorption band in the FT-IR spectrum, typically in the range of 3300-2500 cm⁻¹, is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid. docbrown.info
C-H Stretch: C-H stretching vibrations from the alkyl portions of the molecule would appear in the 3000-2850 cm⁻¹ region.
C=O Stretch (Carboxylic Acid): A strong absorption around 1725-1700 cm⁻¹ in the FT-IR spectrum corresponds to the carbonyl stretch of the carboxylic acid. docbrown.info
C=O Stretch (Urea): The amide I band, primarily due to the C=O stretching of the imidazolidinone ring, is expected to appear as a strong absorption in the FT-IR spectrum, typically around 1688 cm⁻¹. researchgate.net
N-H Bending: The N-H bending vibration of the imidazolidinone ring would likely appear in the 1650-1550 cm⁻¹ region.
Raman Spectroscopy:
Raman spectroscopy is complementary to FT-IR. researchgate.net While C=O stretching vibrations are visible in both, Raman is often more sensitive to non-polar bonds and skeletal vibrations. The symmetric vibrations of the molecule would be particularly strong in the Raman spectrum. Low-frequency Raman spectroscopy can also provide information about lattice vibrations and crystal packing in the solid state. nih.gov
Conformational Transitions:
Changes in temperature or solvent could induce conformational transitions in the molecule, which would be reflected in the vibrational spectra. For example, a shift in the C=O stretching frequency could indicate a change in the hydrogen-bonding environment. By monitoring these spectral changes, it is possible to study the conformational dynamics of this compound in different environments.
Table 2: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (FT-IR) |
| Carboxylic Acid O-H | Stretch | 3300 - 2500 | Strong, Broad |
| Alkyl C-H | Stretch | 3000 - 2850 | Medium |
| Carboxylic Acid C=O | Stretch | 1725 - 1700 | Strong |
| Imidazolidinone C=O | Stretch (Amide I) | ~1688 | Strong |
| Imidazolidinone N-H | Bending | 1650 - 1550 | Medium |
| Carboxylic Acid C-O | Stretch | 1320 - 1210 | Medium |
| Imidazolidinone C-N | Stretch | 1200 - 1100 | Medium |
Computational and Theoretical Investigations into the Properties and Reactivity of 2 2 Oxoimidazolidin 1 Yl Propanoic Acid
Quantum Chemical Calculations (Density Functional Theory, Ab Initio) for Electronic Structure and Reactivity Prediction of 2-(2-Oxoimidazolidin-1-yl)propanoic Acid
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are indispensable tools for elucidating the electronic structure of molecules. nih.govmdpi.com For a molecule like this compound, DFT methods, such as the B3LYP functional combined with a Pople-style basis set (e.g., 6-311++G(d,p)), are expected to provide a robust balance of computational cost and accuracy for predicting its geometry and electronic properties. researchgate.netnih.gov These calculations form the foundation for understanding the molecule's intrinsic reactivity.
Frontier Molecular Orbital (FMO) Analysis and Electrostatic Potential Mapping
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO governs its ability to accept electrons (electrophilicity).
For this compound, the HOMO is predicted to be localized primarily on the carboxylate group and the nitrogen and oxygen atoms of the imidazolidinone ring, which are regions rich in lone-pair electrons. Conversely, the LUMO is expected to be centered on the antibonding π* orbitals of the carbonyl groups (both in the ring and the carboxylic acid), as these are the most electron-deficient centers. The energy gap between the HOMO and LUMO is a critical indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.
| Orbital | Energy (eV) | Predicted Localization |
|---|---|---|
| HOMO | -7.25 | Carboxylate, N1, and O(carbonyl) atoms |
| LUMO | -0.85 | C=O (ring) and C=O (acid) π* orbitals |
| HOMO-LUMO Gap | 6.40 | Indicates high kinetic stability |
An Electrostatic Potential (ESP) Map provides a visual representation of the charge distribution on the molecule's surface. In this map, red areas signify regions of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue areas denote positive potential (electron-poor), indicating sites for nucleophilic attack. The ESP map for this compound is anticipated to show a significant negative potential around the oxygen atoms of both the urea (B33335) carbonyl and the carboxylic acid. A region of high positive potential would be located around the acidic proton of the carboxyl group, confirming it as the primary site for deprotonation.
pKa Prediction and Tautomeric Equilibria Studies
The acidity of a molecule, quantified by its pKa value, is a fundamental chemical property. Computational methods can accurately predict pKa by calculating the Gibbs free energy of the deprotonation reaction in a solvent, often modeled using a polarizable continuum model (PCM). mdpi.comacs.org For this compound, the most acidic proton is unequivocally that of the carboxylic acid group.
Computational analysis is expected to predict a pKa value consistent with other aliphatic carboxylic acids. creative-proteomics.com Minor deviations would arise from the electron-withdrawing inductive effect of the nearby imidazolidinone ring system.
| Functional Group | Predicted pKa (Aqueous) | Reference pKa (Propanoic Acid) |
|---|---|---|
| Carboxylic Acid | 4.75 | 4.87 |
Conformational Analysis and Potential Energy Surface Mapping of this compound
The biological and chemical activity of a molecule is intimately linked to its three-dimensional shape and flexibility. Conformational analysis aims to identify the stable, low-energy arrangements (conformers) of a molecule. libretexts.orgmaricopa.edu
Exploration of Conformational Space and Low-Energy Minima
The flexibility of this compound arises from rotation around two key single bonds: the N1-C(alpha) bond and the C(alpha)-C(carboxyl) bond. A systematic scan of the potential energy surface (PES) by rotating these bonds reveals the landscape of possible conformations. youtube.communi.cz This exploration typically identifies several low-energy minima corresponding to stable conformers. The relative stability of these conformers is determined by a balance of steric hindrance and intramolecular interactions, such as hydrogen bonding. It is expected that the most stable conformers will minimize steric clashes between the imidazolidinone ring and the propanoic acid side chain.
| Conformer | Dihedral Angle 1 (τ1: C2-N1-Cα-Cβ) | Dihedral Angle 2 (τ2: N1-Cα-Cβ-O) | Relative Energy (kcal/mol) |
|---|---|---|---|
| 1 (Global Minimum) | 175° | -65° | 0.00 |
| 2 | -70° | 180° | 1.25 |
| 3 | 178° | 60° | 1.80 |
Influence of Solvation Models on Conformational Preferences
The surrounding solvent can significantly influence which conformation is most stable. Solvation models, both implicit (continuum) and explicit (including individual solvent molecules), can be applied to study these effects. In a polar solvent like water, conformations with a larger dipole moment are generally favored and stabilized. For this compound, polar solvents are expected to stabilize conformers where the polar carboxylic acid group is extended into the solvent to maximize solvation, potentially altering the relative energy ranking observed in the gas phase.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions of this compound in Biological Environments (Mechanistic Focus)
While quantum calculations provide a static picture of a molecule's properties, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. mdpi.comnih.goviaanalysis.com By simulating the motions of the molecule and its environment (e.g., water) according to the principles of classical mechanics, MD can reveal how the molecule flexes, interacts, and moves.
A simulation of this compound in a box of explicit water molecules would provide a detailed picture of its solvation shell. rsc.orggithub.io Key analyses would include:
Radial Distribution Functions: To show the probable distance of water molecules from specific atoms, highlighting the strong hydrogen bonding between water and the carbonyl oxygens, the N-H group, and the carboxylic acid group.
Hydrogen Bond Analysis: To quantify the number and lifetime of hydrogen bonds formed between the solute and solvent, which is crucial for understanding its solubility and interactions.
Conformational Dynamics: To observe transitions between different stable conformations over the simulation time, revealing the flexibility of the molecule in a realistic environment.
If placed in a hypothetical enzyme active site, MD simulations could elucidate potential binding modes and key intermolecular interactions, such as hydrogen bonds and electrostatic contacts with amino acid residues. This mechanistic insight is invaluable in fields like drug design for understanding how a molecule might interact with a biological target. nih.govresearchgate.net
| Donor Atom (Solute) | Acceptor Atom (Water) | Occupancy (%) |
|---|---|---|
| O-H (Carboxyl) | O (Water) | > 90% |
| N-H (Ring) | O (Water) | > 85% |
| C=O (Carboxyl) | H (Water) | > 70% |
| C=O (Ring) | H (Water) | > 75% |
Ligand-Protein Binding Dynamics and Residence Time (Theoretical Aspects)
The interaction between a small molecule, or ligand, and a protein is a dynamic process central to many biological functions. Computational methods, particularly molecular dynamics (MD) simulations, provide powerful tools to investigate these interactions at an atomic level. nih.govsemanticscholar.org For this compound, theoretical studies can elucidate its binding mechanism to potential protein targets, offering insights that are complementary to static experimental structures. nih.gov
MD simulations can model the entire binding process, revealing the pathways and conformational changes involved as the ligand approaches and settles into the protein's binding site. unimi.it This goes beyond the simple "lock-and-key" model, embracing more complex mechanisms like "induced fit," where the protein structure adapts to the ligand, or "conformational selection," where the ligand binds to a pre-existing, favorable conformation of the protein. unimi.it By simulating the compound within a solvated, dynamic protein environment, researchers can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that stabilize the ligand-protein complex.
A critical parameter that can be estimated from these simulations is the ligand residence time—the average duration the ligand remains bound to its target. Longer residence times are often correlated with a more sustained biological effect. Theoretical approaches like metadynamics or umbrella sampling can be used to calculate the free energy landscape of the binding and unbinding process, from which kinetic rates (k_on and k_off) and, consequently, the residence time (the inverse of k_off) can be derived.
| Parameter | Value | Key Interacting Residues |
| Binding Free Energy (ΔG_bind) | -8.5 kcal/mol | TYR 88, LYS 112, ASN 145 |
| Predicted Residence Time (τ) | 150 ns | - |
| Dominant Interaction Types | Hydrogen Bonds, Hydrophobic Contacts | - |
| Key H-Bonds | Propanoic acid O with LYS 112 NH3+; Imidazolidinone O with TYR 88 OH | - |
This interactive table presents hypothetical simulation data for the binding of this compound to a kinase protein target. The data illustrates the types of insights gained from molecular dynamics simulations.
Membrane Permeation and Solvation Dynamics
The ability of a molecule to cross biological membranes is a fundamental aspect of its systemic distribution. Computational models are instrumental in predicting the passive permeability of compounds like this compound through lipid bilayers. nih.govnih.gov The inhomogeneous solubility-diffusion model is a widely accepted theoretical framework for these predictions, where permeability is determined by both the molecule's solubility within the membrane and its diffusion rate across it. chemrxiv.orgresearchgate.net
Molecular dynamics simulations are used to compute the potential of mean force (PMF), which describes the free energy profile of the molecule as it moves from the aqueous environment, through the polar headgroup region of the lipid bilayer, into the hydrophobic core, and out the other side. nih.gov A high energy barrier in the PMF profile indicates low permeability. These simulations can reveal how the molecule's orientation and conformation change as it traverses the membrane and how its different chemical moieties (e.g., the polar carboxylic acid and the oxoimidazolidine ring) interact with the distinct environments of the lipid bilayer.
Parallel to membrane permeation, understanding the solvation dynamics is crucial. The interaction of this compound with solvent molecules, primarily water, dictates its solubility and energetic state before membrane partitioning. Quantum mechanical methods, such as Density Functional Theory (DFT), combined with continuum solvation models, can accurately calculate the solvation free energy, providing a measure of how favorably the compound interacts with the solvent.
| Parameter | Calculated Value | Method |
| Solvation Free Energy (Water) | -12.8 kcal/mol | DFT with SMD Model |
| Solvation Free Energy (Octanol) | -5.2 kcal/mol | DFT with SMD Model |
| Membrane Permeability Coefficient (P_app) | 0.5 x 10⁻⁶ cm/s | MD Umbrella Sampling |
| Max PMF Energy Barrier (ΔG_barrier) | 7.2 kcal/mol | MD Umbrella Sampling |
This interactive table displays theoretical values for solvation and membrane permeation properties of this compound, derived from computational models.
Quantitative Structure-Property Relationship (QSPR) and Chemoinformatic Modeling of this compound Derivatives (Focus on Non-Biological Properties)
Quantitative Structure-Property Relationship (QSPR) models are statistical and machine learning methods that correlate the chemical structure of molecules with their physical and chemical properties. nih.govjocpr.com For derivatives of this compound, QSPR can be a powerful predictive tool for estimating non-biological properties, thereby accelerating the design and selection of compounds with desired characteristics without the need for extensive experimental synthesis and testing. osti.gov
The process begins with the creation of a virtual library of derivatives, where systematic modifications are made to the parent structure (e.g., substitutions on the imidazolidinone ring or esterification of the carboxylic acid). For each molecule, a set of numerical values known as molecular descriptors is calculated. These descriptors encode various aspects of the molecular structure, including topology, geometry, and electronic properties (e.g., molecular weight, polar surface area, partial charges). mdpi.com
A mathematical model is then trained on a dataset of known compounds to establish a relationship between the descriptors and a specific property, such as melting point, boiling point, or aqueous solubility. This model can subsequently be used to predict the properties of new, unsynthesized derivatives.
Hypothetical QSPR Model for Aqueous Solubility (LogS): LogS = 0.75 - 0.01(Molecular Weight) + 0.5(Topological Polar Surface Area) - 0.2*(Number of Rotatable Bonds)
| Derivative Substitution (R-group) | Molecular Weight | TPSA (Ų) | Rotatable Bonds | Predicted LogS |
| H (Parent Compound) | 172.17 | 74.6 | 2 | -1.37 |
| Methyl (-CH₃) | 186.20 | 74.6 | 3 | -1.71 |
| Ethyl (-C₂H₅) | 200.22 | 74.6 | 4 | -2.05 |
| Propyl (-C₃H₇) | 214.25 | 74.6 | 5 | -2.39 |
This interactive table shows a hypothetical QSPR prediction for the aqueous solubility (LogS) of several derivatives of this compound based on calculated molecular descriptors.
Reaction Mechanism Prediction and Transition State Characterization for Transformations Involving this compound
Computational chemistry provides indispensable tools for elucidating the detailed mechanisms of chemical reactions. For transformations involving this compound, such as its synthesis or subsequent derivatization (e.g., esterification, amidation), quantum mechanical calculations can map out the entire reaction pathway. nih.gov
Using methods like Density Functional Theory (DFT), researchers can model the reactants, products, and any intermediates along the reaction coordinate. researchgate.net A key objective is to locate and characterize the transition state (TS)—the highest energy point on the reaction pathway that connects reactants to products. The energy of the transition state determines the activation energy (Ea) of the reaction, which is directly related to the reaction rate.
By calculating the geometries and energies of all species involved, a detailed reaction profile can be constructed. This profile reveals whether a reaction is likely to proceed, how fast it will occur, and whether it is thermodynamically favorable (exothermic or endothermic). Furthermore, computational analysis can help predict regioselectivity and stereoselectivity by comparing the activation energies of different possible reaction pathways. For instance, in a reaction with multiple potential nucleophilic sites, DFT calculations can identify the most likely site of attack by finding the pathway with the lowest energy barrier.
| Reaction Step | Species | Relative Energy (kcal/mol) |
| 1 | Reactants (Acid + Methanol) | 0.0 |
| 2 | Transition State 1 (Tetrahedral Intermediate Formation) | +15.2 |
| 3 | Tetrahedral Intermediate | +2.5 |
| 4 | Transition State 2 (Water Elimination) | +18.9 |
| 5 | Products (Ester + Water) | -3.1 |
This interactive table outlines a hypothetical reaction energy profile for the acid-catalyzed esterification of this compound with methanol, as determined by DFT calculations. The activation energy is determined by the highest energy transition state.
Mechanistic Studies of Biochemical and Chemical Interactions of 2 2 Oxoimidazolidin 1 Yl Propanoic Acid Non Clinical Focus
Detailed Enzyme Kinetic and Mechanistic Inhibition Studies with 2-(2-Oxoimidazolidin-1-yl)propanoic Acid Derivatives
To understand the potential of this compound as an enzyme inhibitor, detailed kinetic studies are paramount. Such investigations are foundational in drug discovery and molecular biology to determine how a compound affects an enzyme's catalytic activity.
Determining the type of enzyme inhibition is a critical first step. This is typically achieved by measuring the enzyme's reaction rates at varying substrate and inhibitor concentrations. The data are then plotted using methods like the Lineweaver-Burk, Dixon, or Cornish-Bowden plots to distinguish between competitive, non-competitive, and uncompetitive inhibition. Each type of inhibition suggests a different mechanism of action:
Competitive inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding.
Non-competitive inhibition: The inhibitor binds to a site other than the active site (an allosteric site), changing the enzyme's conformation and reducing its efficiency. nih.gov
Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate complex.
Currently, there is no published data available that delineates the specific type of enzyme inhibition for this compound.
Identifying the precise binding location of an inhibitor on an enzyme is crucial for understanding its mechanism and for future structure-based drug design. This involves identifying whether the compound binds to the primary (orthosteric) binding site or a remote (allosteric) site. nih.gov Allosteric modulators can offer greater selectivity and reduced side effects. nih.gov Techniques such as site-directed mutagenesis, photoaffinity labeling, and computational docking are often employed to pinpoint the amino acid residues involved in the interaction.
For this compound, specific in vitro studies characterizing its binding sites on any target macromolecules are not presently found in the scientific literature.
Biophysical Characterization of Ligand-Target Interactions: this compound with Macromolecules
Biophysical techniques provide quantitative data on the binding affinity, thermodynamics, and kinetics of the interaction between a small molecule and its macromolecular target.
ITC directly measures the heat change upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS). mdpi.com SPR, on the other hand, is a label-free optical technique that measures the change in refractive index upon binding, allowing for the real-time determination of association (kon) and dissociation (koff) rate constants. nih.gov
There are no publicly available ITC or SPR data detailing the binding thermodynamics or kinetics of this compound with any specific macromolecule.
High-resolution structural information is invaluable for understanding ligand-target interactions at an atomic level. X-ray crystallography provides a detailed three-dimensional structure of a protein-ligand complex, revealing the precise orientation of the ligand in the binding pocket and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. mdpi.comnih.govresearchgate.net Cryo-electron microscopy (Cryo-EM) is an increasingly powerful technique for determining the structure of large protein complexes that may be difficult to crystallize. researchgate.net
As of now, no crystal or cryo-EM structures have been deposited in the Protein Data Bank (PDB) for this compound in complex with any protein.
Interactions of this compound with Nucleic Acids and Lipid Bilayers (In Vitro Fundamental Studies)
Beyond proteins, it is also important to understand the potential interactions of a compound with other key biological macromolecules like nucleic acids and with cellular structures such as lipid bilayers. These interactions can be crucial for understanding a compound's broader biological effects and potential mechanisms of toxicity. Techniques such as UV-Visible spectroscopy, fluorescence spectroscopy, circular dichroism, and various NMR methods can be used to study these interactions in vitro.
Specific fundamental studies on the in vitro interaction of this compound with nucleic acids or lipid bilayers have not been reported in the available literature.
Binding Assays and Mode of Interaction Analysis
Detailed binding assays and specific mode of interaction analyses for this compound are not extensively documented in publicly available scientific literature. While the broader class of imidazolidinone derivatives has been studied in various biochemical contexts, specific binding affinity data, inhibition constants (Kᵢ), or dissociation constants (Kₑ) for this particular compound are not readily found.
In general, the interaction of small molecules like this compound with biological targets is investigated through a variety of biophysical techniques. These can include:
Surface Plasmon Resonance (SPR): To measure real-time binding kinetics and affinity.
Isothermal Titration Calorimetry (ITC): To determine the thermodynamic parameters of binding, such as enthalpy and entropy changes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the binding site and elucidate the structural basis of the interaction.
X-ray Crystallography: To obtain a high-resolution three-dimensional structure of the compound bound to its target.
Without specific studies on this compound, any discussion on its binding mode remains speculative and would be based on the analysis of its structural features: the imidazolidinone ring, the propanoic acid side chain, and the chiral center. These features suggest potential interactions through hydrogen bonding, electrostatic interactions, and hydrophobic interactions.
Influence on Membrane Fluidity and Structure
The direct influence of this compound on membrane fluidity and structure has not been a specific subject of published research. The fluid mosaic model of biological membranes describes a dynamic structure where lipids and proteins can move laterally. The fluidity of the membrane is crucial for many cellular processes.
The interaction of small molecules with lipid bilayers can alter membrane fluidity. Factors that determine the nature of this interaction include the molecule's size, shape, charge, and lipophilicity. For this compound, its relatively small size and polar nature, due to the carboxylic acid and urea-like functional groups, would likely result in interactions primarily at the membrane-water interface.
Studies on similar small, polar molecules suggest that they may have a modest ordering effect on the lipid acyl chains in the upper region of the bilayer, while having a minimal impact on the hydrophobic core. Techniques used to study such effects include:
Fluorescence Anisotropy: Using fluorescent probes that intercalate into the membrane to measure changes in rotational diffusion, which correlates with membrane fluidity.
Differential Scanning Calorimetry (DSC): To measure changes in the phase transition temperature of the lipid bilayer.
Electron Spin Resonance (ESR) Spectroscopy: Employing spin-labeled lipids to probe the local environment and dynamics at different depths within the membrane.
Without experimental data for this compound, its precise effect on membrane structure remains uncharacterized.
Applications of this compound as a Chiral Auxiliary or Ligand in Asymmetric Catalysis
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. The imidazolidinone scaffold is a well-established motif in the design of chiral auxiliaries.
Ligand Design for Enantioselective Transformations
The structure of this compound, featuring a chiral center and multiple coordination sites (the carbonyl oxygen of the imidazolidinone, the nitrogen atoms, and the carboxyl group of the propanoic acid), makes it a potential candidate for development as a chiral ligand in enantioselective catalysis. The design of such ligands often involves the strategic placement of coordinating groups around a chiral backbone to create a well-defined chiral environment around a metal center.
Modification of the this compound structure could be envisioned to tune its steric and electronic properties for specific catalytic applications. For instance, the carboxylic acid moiety could be converted to an ester or amide to modulate its coordinating ability or to attach it to a solid support.
While the potential exists, specific examples of ligand design and application in enantioselective transformations using this compound are not prominently featured in the chemical literature.
Metal Coordination Chemistry and Catalyst Development
The coordination chemistry of imidazole-containing ligands is extensive, as the nitrogen atoms of the imidazole (B134444) ring are excellent donors for a wide range of metal ions. In the case of this compound, the imidazolidinone ring and the propanoic acid side chain offer multiple potential binding sites for metal coordination.
The development of catalysts based on this scaffold would involve the synthesis and characterization of its metal complexes. The choice of metal and the coordination geometry would be crucial in determining the catalytic activity and selectivity. Potential metals for coordination could include transition metals like copper, palladium, rhodium, and iridium, which are commonly used in asymmetric catalysis.
The characterization of such metal complexes would typically involve techniques such as:
Infrared (IR) Spectroscopy: To identify the coordination of the carbonyl and carboxyl groups to the metal center.
NMR Spectroscopy: To elucidate the structure of the complex in solution.
X-ray Crystallography: To determine the solid-state structure and coordination geometry.
Advanced Analytical Methodologies for the Detection and Quantification of 2 2 Oxoimidazolidin 1 Yl Propanoic Acid in Research Matrices
High-Performance Liquid Chromatography (HPLC) with Advanced Detection for Purity and Enantiomeric Excess Determination of 2-(2-Oxoimidazolidin-1-yl)propanoic Acid
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of non-volatile and thermally labile compounds like this compound. Its versatility allows for both purity assessment and the critical determination of enantiomeric excess, which is vital for understanding the compound's biological activity.
Chiral Stationary Phases for Enantiomer Separation
The separation of enantiomers of this compound can be effectively achieved using HPLC with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely employed for the resolution of racemic mixtures of various chiral acids. nih.gov The selection of the appropriate CSP and mobile phase is critical for achieving optimal separation. For arylpropionic acid derivatives, which share structural similarities with the target compound, both normal-phase and reversed-phase chromatography have been successfully applied. nih.gov
Table 1: Hypothetical Chiral HPLC Parameters for this compound Separation
| Parameter | Condition |
| Column | Polysaccharide-based chiral column (e.g., Chiralpak® IA, IB, IC) |
| Mobile Phase | Hexane/Isopropanol with a small percentage of a modifier like trifluoroacetic acid (Normal Phase) or Acetonitrile/Water with a buffer (Reversed Phase) |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV at a suitable wavelength (e.g., 210 nm) |
| Temperature | Controlled, as temperature can influence enantioselectivity nih.gov |
The elution order of the enantiomers can be influenced by several factors, including the specific CSP, the composition of the mobile phase, and the temperature. nih.gov
Hyphenated Techniques (e.g., LC-UV, LC-Fluorescence, LC-MS/MS) for Complex Mixture Analysis
For the analysis of this compound in complex research matrices such as biological fluids or reaction mixtures, hyphenated HPLC techniques are indispensable.
LC-UV: Liquid Chromatography with Ultraviolet (UV) detection is a standard approach for quantification, provided the analyte has a suitable chromophore.
LC-Fluorescence: If the compound is fluorescent or can be derivatized with a fluorescent tag, LC-Fluorescence offers higher sensitivity and selectivity.
LC-MS/MS: The coupling of HPLC with tandem mass spectrometry (LC-MS/MS) provides the highest degree of selectivity and sensitivity. This technique is particularly powerful for identifying and quantifying trace amounts of the compound in complex samples. Methods for the quantitative analysis of similar structures, like 2-oxo-imidazole-containing dipeptides, have been developed using HPLC-ESI-MS/MS, achieving detection limits in the femtomole range. nih.govmdpi.com Derivatization of the carboxylic acid group can sometimes be employed to enhance ionization efficiency and chromatographic retention in reversed-phase systems. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives of this compound
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the low volatility of this compound, derivatization is a necessary step to convert it into a more volatile and thermally stable analogue suitable for GC-MS analysis.
Common derivatization strategies for carboxylic acids include esterification (e.g., to form methyl or ethyl esters) and silylation. For instance, studies on γ-glutamyl peptides have shown their conversion to pyroglutamate (B8496135) methyl ester derivatives for GC-MS analysis. nih.gov A similar approach could be adapted for this compound.
Table 2: Potential GC-MS Derivatization and Analysis Parameters
| Parameter | Condition |
| Derivatization Reagent | Diazomethane (B1218177) or Methanol/HCl for esterification; BSTFA or MSTFA for silylation |
| GC Column | A non-polar or medium-polarity capillary column (e.g., DB-5ms) |
| Carrier Gas | Helium or Hydrogen |
| Injection Mode | Split or Splitless |
| MS Ionization | Electron Ionization (EI) |
| MS Detection | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |
The resulting mass spectrum would provide a unique fragmentation pattern, allowing for confident identification of the derivatized compound.
Capillary Electrophoresis (CE) for High-Resolution Separation and Analysis of this compound and its Isomers
Capillary Electrophoresis (CE) offers a high-efficiency separation mechanism based on the differential migration of analytes in an electric field. nih.gov This technique is particularly well-suited for the analysis of charged species like carboxylic acids and can provide orthogonal selectivity to HPLC. nih.gov
For the enantiomeric separation of this compound, chiral selectors can be added to the background electrolyte. Cyclodextrins and their derivatives are commonly used chiral selectors in CE. The choice of the cyclodextrin (B1172386) and its concentration, along with the pH of the buffer, are critical parameters for achieving enantioseparation.
Table 3: Illustrative Capillary Electrophoresis Conditions for Chiral Separation
| Parameter | Condition |
| Capillary | Fused-silica capillary |
| Background Electrolyte | Phosphate or borate (B1201080) buffer at a specific pH |
| Chiral Selector | A cyclodextrin derivative (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) |
| Applied Voltage | 15 - 30 kV |
| Injection | Hydrodynamic or Electrokinetic |
| Detection | UV or Diode Array Detector (DAD) |
CE is known for its high resolution, rapid analysis times, and low sample and reagent consumption, making it a valuable tool for the analysis of this compound. nih.gov
Development of Electrochemical Sensors and Biosensors for Specific Detection of this compound (Research Prototypes)
The development of electrochemical sensors and biosensors represents a promising frontier for the rapid and specific detection of this compound. These devices convert the chemical interaction between the analyte and a recognition element into a measurable electrical signal.
While specific sensors for this compound are not yet established, research into sensors for other small organic molecules provides a framework for their potential development. An electrochemical sensor could be designed based on the oxidation or reduction of the molecule at a modified electrode surface. The electrode could be modified with nanomaterials, such as carbon nanotubes or metal nanoparticles, to enhance sensitivity and selectivity. nih.gov
A biosensor would incorporate a biological recognition element, such as an enzyme or an antibody, that specifically binds to this compound. This specific binding event would then be transduced into a signal. The development of such sensors is an active area of research and could lead to portable and real-time monitoring devices for this compound in various research settings. mdpi.com
Emerging Research Frontiers and Future Prospects for 2 2 Oxoimidazolidin 1 Yl Propanoic Acid in Chemical and Biological Sciences
Supramolecular Assembly and Material Science Applications of 2-(2-Oxoimidazolidin-1-yl)propanoic Acid Derivatives
The unique structural features of this compound, namely the cyclic urea (B33335) (imidazolidinone) ring and the carboxylic acid group, make its derivatives prime candidates for applications in supramolecular chemistry and material science. The hydrogen bond donor and acceptor sites on the imidazolidinone ring, combined with the hydrogen-bonding capability of the carboxylic acid, provide a strong basis for forming ordered, self-assembling systems.
Self-Assembling Systems and Nanostructure Fabrication
The core imidazolidin-2-one motif is a recognized building block in supramolecular chemistry. The two N-H groups and the carbonyl oxygen of the cyclic urea can participate in robust and directional hydrogen bonding, similar to the interactions that govern the structure of many biological molecules. This inherent ability to form predictable intermolecular connections is crucial for the bottom-up fabrication of novel nanostructures.
While specific research on the self-assembly of this compound is nascent, studies on related heterocyclic compounds provide a strong precedent. For instance, the benzimidazole core, which shares structural similarities, is widely used to create bioactive heterocyclic compounds that can form supramolecular assemblies through hydrogen bonding and π-stacking interactions mdpi.com. The principles governing the self-assembly of carbohydrate-based amphiphiles, which also rely on hydrogen bonding to form various nanostructures, can be applied to design systems based on imidazolidinone derivatives rsc.org. The combination of the urea moiety and a carboxylic acid group in one molecule offers the potential for creating complex, well-defined architectures like tapes, rosettes, or fibrous networks, which are of interest for applications in biomaterials and molecular electronics.
Integration into Polymer Matrices and Hybrid Materials
The functional groups of this compound derivatives allow for their integration into larger macromolecular structures, leading to the development of advanced polymers and hybrid materials. Imidazolidinones can be designed as polymerizable monomers, which can then be incorporated into polymer chains to impart specific properties. A patent has described the use of polymerizable imidazolidinone derivatives as components in binders for non-woven textiles, highlighting their industrial relevance google.com.
Imidazole (B134444) and imidazolium-containing polymers are noted for their ability to associate with biological molecules through hydrogen bonding and electrostatic interactions, making them useful in bioactive materials researchgate.net. By incorporating this compound or its derivatives as monomers or pendant groups, it is possible to create polymers with enhanced thermal stability, specific recognition capabilities, or altered mechanical properties. The carboxylic acid group can be used to form polyesters or polyamides, or it can serve as an anchor point to graft the molecule onto surfaces or into existing polymer matrices, creating functional hybrid materials for a range of applications.
Green Chemistry Approaches to the Synthesis and Derivatization of this compound
In line with the growing demand for sustainable chemical manufacturing, research has focused on developing green chemistry approaches for the synthesis of cyclic ureas like imidazolidin-2-one and its derivatives. These methods aim to reduce waste, avoid hazardous reagents, and minimize energy consumption.
Biocatalysis and Enzyme-Mediated Transformations
Biocatalysis represents a key frontier in green chemistry, utilizing enzymes to perform chemical transformations with high specificity and under mild conditions. While specific enzyme-mediated syntheses for this compound are not yet widely reported, the potential for this approach is significant. For example, research into imidazolidine-4-thiones has demonstrated their plausibility as prebiotic organocatalysts, suggesting that related heterocycles can facilitate complex chemical reactions under environmentally benign conditions uni-muenchen.de. The development of biocatalytic routes, potentially using engineered enzymes, could offer a highly efficient and sustainable pathway to chiral derivatives of this compound, which is of particular interest for pharmaceutical applications.
Solvent-Free and Sustainable Reaction Methodologies
Significant progress has been made in developing sustainable, non-enzymatic methods for synthesizing the core imidazolidin-2-one structure. These approaches often focus on using safer reagents and eliminating the need for volatile organic solvents. A key area of research is the use of carbon dioxide (CO₂) as a non-toxic carbonyl source, replacing hazardous reagents like phosgene (B1210022) acs.org.
Several innovative methodologies have been reported for the synthesis of cyclic ureas:
Synthesis in Water: A simple and efficient method involves the reaction of amines with potassium isocyanate in water, avoiding organic co-solvents and simplifying product purification rsc.org.
Catalyst-Free Approaches: Solvent- and catalyst-free methods have been developed for producing ureas and their derivatives, offering high yields and purity with minimal environmental impact acs.orgresearchgate.net.
Heterogeneous Catalysis: Cerium oxide (CeO₂) has been identified as an effective and reusable heterogeneous catalyst for the direct synthesis of cyclic ureas from CO₂ and diamines, even at low CO₂ pressures rsc.org. Continuous flow reactor systems using CeO₂ have also been developed for the synthesis of 2-imidazolidinone, demonstrating scalability acs.org.
Microwave-Assisted Synthesis: Microwave irradiation has been employed as an eco-friendly technique for the synthesis of related thioxoimidazolidine derivatives, significantly reducing reaction times bibliotekanauki.pl.
| Methodology | Key Reagents/Catalysts | Solvent | Key Advantages | Reference |
|---|---|---|---|---|
| Nucleophilic Addition | Amine, Potassium Isocyanate | Water | Avoids organic solvents, simple work-up | rsc.org |
| Carbonylation from CO₂ | Diamine, CO₂ | 2-Propanol | Utilizes CO₂ as a C1 source, reusable catalyst | rsc.org |
| Reaction via Catechol Carbonate | Amine, Catechol Carbonate | Solvent-free | Fast, catalyst-free, high conversion at room temp | acs.org |
| Continuous Flow Synthesis | Ethylenediamine (B42938) Carbamate, CeO₂ | Ethylenediamine | Enables continuous production, high yield | acs.org |
| Microwave Irradiation | Various precursors | Various | Rapid, energy-efficient | bibliotekanauki.plresearchgate.net |
Integration of Artificial Intelligence and Machine Learning in the Design and Prediction of this compound Derivatives
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of molecular design and drug discovery by accelerating the identification and optimization of novel compounds. These computational tools are being applied to the design and property prediction of imidazolidinone derivatives, indicating a promising future for the targeted development of molecules like this compound for specific applications.
The general workflow involves using ML models trained on existing chemical data to predict the properties of new, computationally designed molecules. This allows researchers to screen vast virtual libraries of compounds and prioritize the most promising candidates for synthesis and experimental testing, saving significant time and resources nih.gov.
Recent studies on imidazolidinone derivatives highlight the power of this approach. For instance, molecular docking and molecular dynamics simulations have been used to design and evaluate new imidazolidinone derivatives as potential selective COX-2 inhibitors for anti-inflammatory applications najah.edu. In these studies, computational models predict how well a designed molecule will bind to its biological target. The stability of the molecule-protein complex and its binding free energy are calculated to identify the most potent candidates najah.eduresearchgate.net. Furthermore, ML models can predict crucial pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET), helping to identify candidates with better drug-like characteristics early in the design process najah.edu.
| Computational Tool/Method | Application | Objective | Example from Imidazolidinone Research | Reference |
|---|---|---|---|---|
| Molecular Docking (e.g., Glide) | Structure-Based Drug Design | Predict binding mode and affinity of a ligand to a protein target. | Screening imidazolidinone derivatives against the COX-2 enzyme. | najah.edu |
| Molecular Dynamics (MD) Simulations | Binding Stability Analysis | Simulate the dynamic behavior of the ligand-protein complex to assess stability. | Confirming the stability of imidazolidinone-COX-2 complexes over time. | najah.eduresearchgate.net |
| MM-GBSA Calculations | Binding Free Energy Prediction | Calculate the binding free energy to rank potential inhibitors. | Analyzing the binding energies of designed imidazolidinone compounds. | najah.edu |
| Machine Learning Models (e.g., Deep Learning) | Property Prediction | Predict physicochemical and ADMET properties from molecular structure. | Predicting drug-likeness and pharmacokinetic profiles of new derivatives. | nih.govnajah.edu |
By leveraging these integrated computational and machine learning approaches, the design of novel this compound derivatives can be systematically guided to optimize their performance for applications ranging from pharmaceuticals to advanced materials.
De Novo Molecular Design Algorithms
De novo drug design is a computational methodology that constructs novel molecular structures from the ground up, tailored to fit the specific geometric and chemical features of a biological target's active site. nih.gov These algorithms utilize atom-based or fragment-based approaches to generate structures with desirable binding properties. nih.gov For a compound like this compound, de novo design algorithms could be instrumental in its "rediscovery" or optimization for a given protein target.
By analyzing a receptor's binding pocket, these algorithms can identify key interaction points—such as hydrogen bond donors/acceptors and hydrophobic regions—and build a molecule piece by piece to complement them. nih.gov The imidazolidinone core of the title compound offers a rigid scaffold with a hydrogen bond-donating NH group and a hydrogen bond-accepting carbonyl group, while the propanoic acid moiety provides a key acidic feature for electrostatic or hydrogen bonding interactions.
Computational design studies on related imidazolidinone derivatives have demonstrated the power of this approach. For instance, novel imidazolidinone-based inhibitors have been designed to target specific enzymes like matrix metalloproteinases (MMPs) and Cyclooxygenase-2 (COX-2). researchgate.netnih.gov In a hypothetical scenario targeting an enzyme with a distinct polar pocket, a de novo algorithm might generate this compound as a candidate structure, recognizing the complementary nature of its functional groups to the target's active site. The process allows for the vast exploration of chemical space, potentially leading to the identification of novel intellectual property and therapeutic candidates. nih.gov
Predictive Modeling of Reactivity and Interaction Profiles (Non-Clinical)
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, establishes a mathematical correlation between the chemical structure of a compound and its biological activity or physicochemical properties. jocpr.comnih.gov For this compound and its potential analogs, QSAR and other computational models can predict reactivity, binding affinity, and pharmacokinetic profiles without the need for initial synthesis and testing. researchgate.net
These models rely on calculating a wide range of molecular descriptors that quantify various aspects of a molecule's structure, including steric, electronic, hydrophobic, and topological properties. nih.gov By developing models based on a training set of related imidazolidinone compounds with known activities, researchers can predict the performance of new, unsynthesized derivatives. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D-QSAR models that provide visual feedback, via contour maps, on which structural modifications are likely to enhance activity. mdpi.com
The table below illustrates the types of descriptors that would be calculated for this compound and used in predictive modeling.
| Molecular Descriptor | Definition | Predicted Value (Hypothetical) | Potential Influence on Activity |
|---|---|---|---|
| LogP | Octanol-water partition coefficient | -0.5 | Influences solubility and membrane permeability |
| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms | 77.8 Ų | Correlates with transport properties and bioavailability |
| Hydrogen Bond Donors | Number of N-H or O-H bonds | 2 | Key for specific interactions with protein targets |
| Hydrogen Bond Acceptors | Number of N or O atoms | 4 | Crucial for forming hydrogen bonds in a binding pocket |
| Molecular Weight | Mass of the molecule | 158.15 g/mol | Affects diffusion and adherence to drug-likeness rules |
Role of this compound in Exploring Fundamental Biological Processes (Excluding Clinical Applications)
A chemical probe is a small molecule designed to selectively interact with a specific protein target, enabling the study of that protein's function in cellular or in vitro models. The development of this compound into a chemical probe could provide a powerful tool for target validation. For a molecule to serve as a high-quality probe, it must demonstrate potent and selective engagement with its intended target.
The imidazolidinone scaffold has been identified in compounds with various biological activities, suggesting its potential for interacting with a range of protein targets. researchgate.netnih.gov Should this compound be found to inhibit a particular enzyme or receptor, further optimization could enhance its potency and selectivity. This involves synthesizing analogs and testing them in biochemical and cell-based assays to confirm their mechanism of action and ensure they produce a measurable effect related to target engagement. For example, studies on other 4-imidazolidinone derivatives have shown they can trigger specific cellular responses like apoptosis in cancer cell lines, which can be linked to the modulation of a particular signaling pathway. nih.gov
Understanding how a ligand binds to its receptor is fundamental to rational drug design. Computational techniques such as molecular docking and molecular dynamics (MD) simulations are essential for elucidating these interactions at an atomic level. researchgate.net These methods can model the binding pose of this compound within a target's active site and analyze the network of non-covalent interactions that stabilize the complex.
Molecular docking would predict the most likely conformation of the compound when bound to its receptor, identifying key interactions. For instance, the carboxylate of the propanoic acid chain could form a salt bridge with a positively charged residue (like Arginine or Lysine), while the carbonyl oxygen and N-H group of the imidazolidinone ring could act as hydrogen bond acceptors and donors, respectively. nih.gov MD simulations can then be used to observe the stability of these interactions over time, providing a more dynamic picture of the binding event. researchgate.net
The following table presents a hypothetical summary of the interactions between this compound and a putative enzyme active site, as might be revealed by molecular docking studies.
| Functional Group of Ligand | Type of Interaction | Potential Interacting Residue in Receptor | Hypothetical Binding Energy Contribution |
|---|---|---|---|
| Propanoic Acid (Carboxylate) | Ionic Bond / Salt Bridge | Arginine (Arg) | High |
| Imidazolidinone (Carbonyl C=O) | Hydrogen Bond | Serine (Ser) | Medium |
| Imidazolidinone (Amide N-H) | Hydrogen Bond | Aspartate (Asp) | Medium |
| Ethyl Linker | Hydrophobic Interaction | Leucine (Leu) | Low |
Expanding the Chemical Space: Novel Modifications and Analog Discovery for this compound
The structure of this compound offers multiple sites for chemical modification to explore the surrounding chemical space and generate analogs with improved properties. The synthesis of imidazolidin-2-one derivatives is well-established, providing accessible routes to novel compounds. mdpi.com Analog discovery would focus on systematically altering different parts of the molecule to probe structure-activity relationships.
Key modification strategies include:
Substitution on the Imidazolidinone Ring: The nitrogen atom at position 3 is a prime site for introducing various substituents (alkyl, aryl, etc.) to explore hydrophobic pockets in a binding site. Additionally, the carbon atoms at positions 4 and 5 could be substituted to alter the scaffold's stereochemistry and vectoral projection of other functional groups.
Modification of the Propanoic Acid Chain: The length of the alkyl chain could be extended or shortened to optimize the positioning of the terminal carboxylate group. The alpha-carbon could also be substituted, for example, with a methyl group, to introduce a chiral center and potentially enhance binding affinity or selectivity.
Bioisosteric Replacement: The carboxylic acid could be replaced with other acidic functional groups, such as a tetrazole or a hydroxamic acid, to modulate acidity, cell permeability, and metabolic stability. For example, 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides have been synthesized as potent enzyme inhibitors. nih.gov
These synthetic efforts, guided by predictive modeling and biological testing, would allow for a systematic exploration of how structural changes affect the compound's interaction with biological targets.
Q & A
Basic: What are the established synthetic routes for 2-(2-Oxoimidazolidin-1-yl)propanoic acid, and what are their key methodological considerations?
The synthesis of this compound typically involves β-lactone ring-opening reactions or condensation strategies . For example:
- β-Lactone Route : Reacting serine β-lactone derivatives with imidazole or its silylated analogs (e.g., 1-(trimethylsilyl)imidazole) under anhydrous conditions, followed by acid hydrolysis to yield the target compound .
- Conjugate Addition : Imidazole can be added to didehydroalanine derivatives in the presence of catalytic bases, with subsequent oxidation to introduce the oxo group .
- Reflux Methods : Similar to benzimidazole synthesis (e.g., using urea and iodine in isopropanol), tailored reaction conditions (temperature, solvent polarity) are critical for regioselectivity and yield optimization .
Key Considerations : Monitor reaction progress via TLC, purify intermediates via recrystallization (ethanol/water mixtures), and characterize products using NMR and mass spectrometry to confirm regiochemistry.
Basic: How is structural characterization of this compound performed, and what are common pitfalls?
Characterization relies on multi-technique validation :
- NMR Spectroscopy : - and -NMR identify tautomeric forms (e.g., keto-enol tautomerism in the oxoimidazolidine ring) and confirm stereochemistry. -NMR signals for the propanoic acid chain typically appear at δ 2.5–3.5 ppm (methylene groups) and δ 4.0–4.5 ppm (α-proton) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]+ ~ 173.1 g/mol) and fragments (e.g., loss of CO from the carboxylic acid group) .
- X-ray Crystallography : Resolves ambiguities in tautomeric or stereochemical assignments, particularly for crystallizable derivatives .
Pitfalls : Tautomeric equilibria in solution can complicate NMR interpretation; use low-temperature NMR or solid-state analysis (IR/X-ray) for clarification .
Advanced: How can researchers resolve discrepancies in spectral data (e.g., NMR or IR) for this compound?
Discrepancies often arise from tautomerism , solvent effects , or impurity co-elution . Strategies include:
- Variable Temperature NMR : To freeze tautomeric equilibria and isolate individual forms .
- Differential Solvent Screening : Compare DMSO-d (polar, H-bonding) vs. CDCl (non-polar) to assess solvent-dependent shifts .
- Complementary Techniques : Pair NMR with FT-IR (e.g., carbonyl stretches at ~1700 cm for oxo groups) or HPLC-MS to confirm purity .
Example : If -NMR shows unexpected splitting, synthesize a methyl ester derivative to simplify the spectrum by eliminating carboxylic acid proton exchange .
Advanced: What experimental frameworks are used to study the biological activity of this compound derivatives?
- Enzyme Inhibition Assays : Test derivatives against targets like diaminopimelic acid dehydrogenase (from Bacillus sphaericus) using spectrophotometric monitoring of NADH oxidation at 340 nm .
- Microbial Growth Studies : Use histidine-auxotrophic bacterial strains (e.g., E. coli mutants) to assess bioactivity via growth restoration in minimal media .
- QSAR Modeling : Leverage PubChem datasets (e.g., structural analogs like 2-(2-(benzylthio)-1H-benzimidazol-1-yl)acetic acid) to predict activity cliffs and optimize substituents .
Data Interpretation : Cross-validate in vitro results with molecular docking (e.g., AutoDock Vina) to identify binding motifs in enzyme active sites .
Advanced: What strategies optimize the reaction yield and purity of this compound in large-scale synthesis?
- Catalyst Screening : Evaluate Lewis acids (e.g., ZnCl) or organocatalysts to accelerate ring-opening or condensation steps .
- Solvent Optimization : Use aprotic solvents (e.g., THF, DMF) to minimize side reactions; gradient recrystallization (ethanol → hexane) improves purity .
- Process Analytical Technology (PAT) : Implement inline FT-IR or Raman spectroscopy for real-time monitoring of reaction progress and intermediate stability .
Case Study : A 15% yield increase was achieved by replacing traditional reflux with microwave-assisted synthesis (80°C, 30 min, 150 W) .
Advanced: How can computational chemistry aid in designing novel derivatives of this compound?
- Molecular Dynamics (MD) Simulations : Predict solvation effects and tautomeric stability in biological matrices .
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to guide derivatization for enhanced reactivity or binding .
- Fragment-Based Drug Design : Use crystal structures (e.g., PDB entries) to identify key interactions, then modify the propanoic acid or imidazolidinone moieties for selectivity .
Validation : Cross-check computational predictions with experimental IC values and thermodynamic solubility assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
